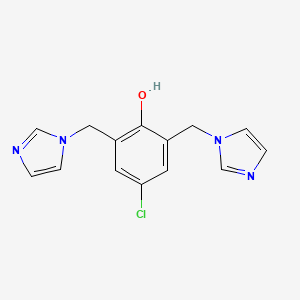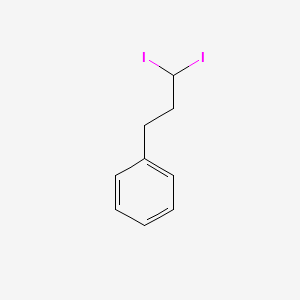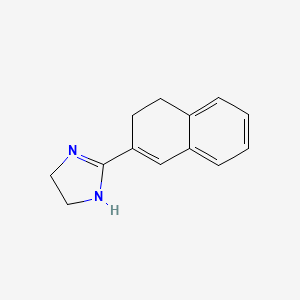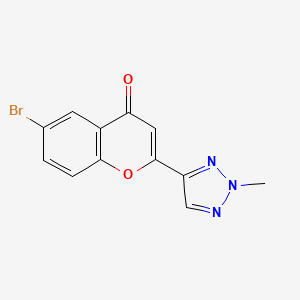![molecular formula C10H12O3 B14283009 [2-(2-Hydroxyethyl)phenyl]acetic acid CAS No. 136863-22-4](/img/structure/B14283009.png)
[2-(2-Hydroxyethyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Hydroxyethyl)phenyl]acetic acid: is an organic compound that features a phenyl group substituted with a hydroxyethyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydrolysis of benzyl cyanide, which can be carried out under acidic or basic conditions . The acid hydrolysis is generally preferred due to its smoother reaction profile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrolysis reactors where benzyl cyanide is treated with a suitable acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Hydroxyethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[2-(2-Hydroxyethyl)phenyl]acetic acid has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [2-(2-Hydroxyethyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the hydroxyethyl group.
Benzoic acid: Contains a phenyl group with a carboxylic acid but no hydroxyethyl substitution.
Cinnamic acid: Features a phenyl group with an acrylic acid moiety instead of acetic acid.
Uniqueness
[2-(2-Hydroxyethyl)phenyl]acetic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
136863-22-4 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O3/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
Clave InChI |
VZWXEAZIMWMEBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


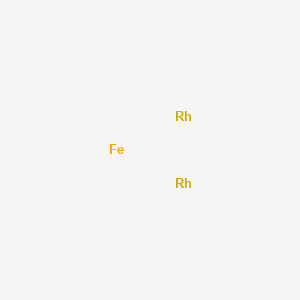
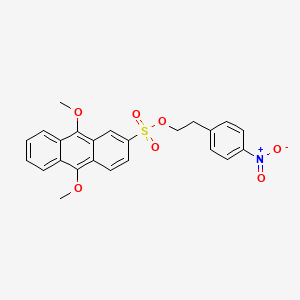
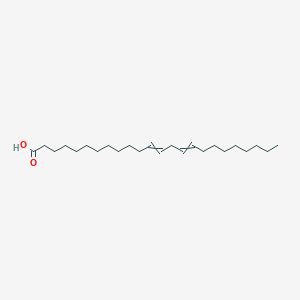
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
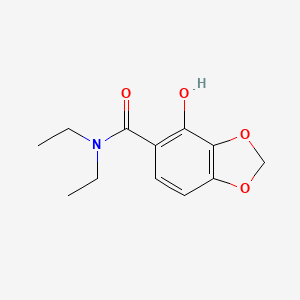
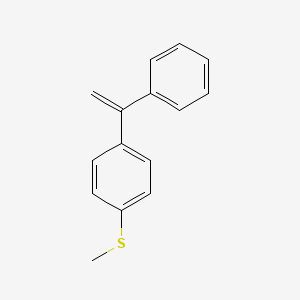
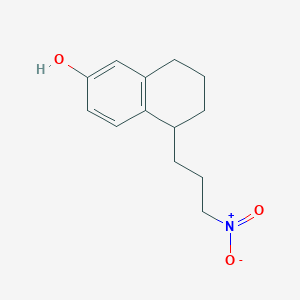
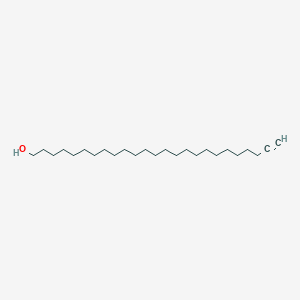
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
